molecular formula C16H9ClN4OS2 B4029476 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B4029476
M. Wt: 372.9 g/mol
InChI Key: VJOFGKJZODFBKB-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate reagents.

    Amidation Reaction: Finally, the carboxamide group can be introduced through an amidation reaction using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the quinoline or thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of quinoline and thiadiazole are often explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds may be used in the development of advanced materials, including organic semiconductors, dyes, and polymers. Their unique electronic properties make them suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
  • 2-(5-methylthiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
  • 2-(5-nitrothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Uniqueness

The uniqueness of 2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the thiophene ring may enhance its electron-withdrawing properties, potentially leading to different interactions with biological targets compared to its analogs.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4OS2/c17-14-6-5-13(24-14)12-7-10(9-3-1-2-4-11(9)19-12)15(22)20-16-21-18-8-23-16/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOFGKJZODFBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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2-(5-chlorothiophen-2-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

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